1-(1-Bromoethyl)-4-(difluoromethoxy)benzene
Overview
Description
1-(1-Bromoethyl)-4-(difluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-4-(difluoromethoxy)benzene typically involves the bromination of 4-(difluoromethoxy)ethylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a difluoromethoxybenzaldehyde.
Scientific Research Applications
1-(1-Bromoethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)-4-(difluoromethoxy)benzene exerts its effects involves the interaction of its functional groups with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
4-(Difluoromethoxy)ethylbenzene:
Uniqueness
1-(1-Bromoethyl)-4-(difluoromethoxy)benzene is unique due to the presence of both the bromoethyl and difluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
1-(1-bromoethyl)-4-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVUIFFRJULZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094363-83-3 | |
Record name | 1-(1-bromoethyl)-4-(difluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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